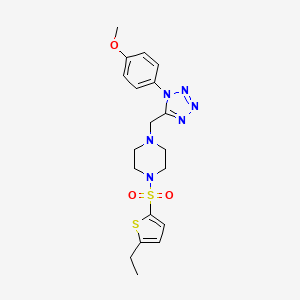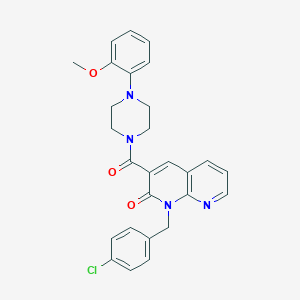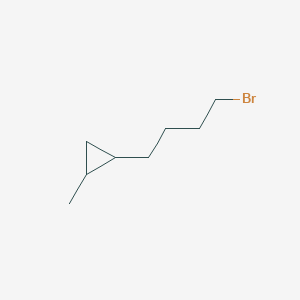
1-(4-Bromobutyl)-2-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutyl)-2-methylcyclopropane is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula C8H15Br that is mainly used as a reagent in organic synthesis. The compound is also known as 1-(bromobutyl)-2-methylcyclopropane, 1-bromo-4-(2-methylcyclopropyl) butane, and 2-methylcyclopropyl bromide.
Aplicaciones Científicas De Investigación
Palladium-catalyzed Reactions
Palladium-catalyzed reactions have been utilized to convert methylenecyclopropanes to corresponding cyclobutenes, suggesting a method for ring enlargement that could be applicable to 1-(4-Bromobutyl)-2-methylcyclopropane derivatives. A plausible mechanism based on deuterium labeling experiments was proposed, highlighting the catalytic capabilities of palladium acetate in the presence of metal bromide under mild conditions (Shi, Liu, & Tang, 2006).
Alkylation and Synthesis Applications
The alkylation of bromocyclopropanes using dibutylcopperlithium in tetrahydrofuran at low temperatures has been demonstrated, leading to organocopper intermediates which upon quenching with alkyl halides afford alkylated cyclopropanes. This process was successfully applied to the synthesis of specific organic compounds, indicating the potential utility of bromocyclopropane derivatives in synthetic chemistry (Hiyama et al., 1979).
Biological Evaluation and Ring Opening Reactions
Bromophenol derivatives with a cyclopropyl moiety have been synthesized and evaluated for their biological activity. The study found these derivatives to be effective inhibitors of certain enzymes, which could imply potential pharmacological applications beyond the scope of drug use and dosage excluded from this summary (Boztaş et al., 2019).
Electroreductions and Stereochemistry
Research into the electroreductions of bromocyclopropanes has provided insights into the stereochemistry of these reactions, including the asymmetric synthesis possible through reduction at a mercury cathode in the presence of adsorbed alkaloids. This suggests potential pathways for enantioselective synthesis involving cyclopropane derivatives (Hazard, Jaouannet, & Tallec, 1982).
Radical Ring Expansion
A theoretical study on the radical ring expansion reactions of methylenecyclopropane derivatives, including 1-(3-bromobutyl)-2-ethyl-3-methylenecyclopropane, highlighted the favorable pathways and energy barriers for these reactions, offering a deeper understanding of the reaction mechanisms and potential applications in synthetic strategies (Ardura & Sordo, 2006).
Propiedades
IUPAC Name |
1-(4-bromobutyl)-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7-6-8(7)4-2-3-5-9/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKXJHLZQVZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2597758.png)

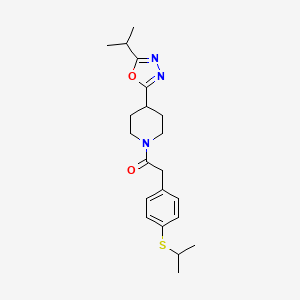
![4-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B2597762.png)
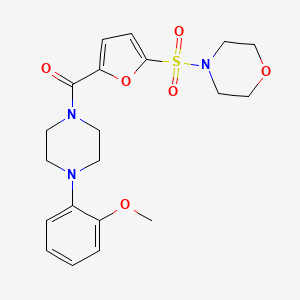

![N,N-dimethyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2597766.png)
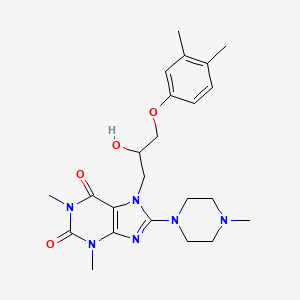
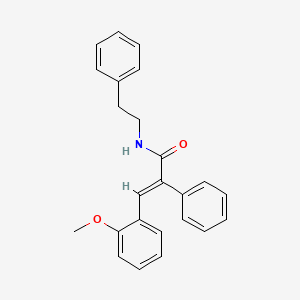
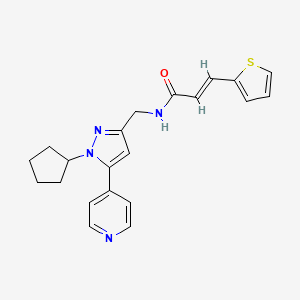
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)

